molecular formula C11H14O2 B14186326 (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol CAS No. 844840-75-1

(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol

Cat. No.: B14186326
CAS No.: 844840-75-1
M. Wt: 178.23 g/mol
InChI Key: VURYVRMUUFYKIE-MIMYLULJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol is an organic compound characterized by its cyclobutane ring structure with a phenyl group and two hydroxyl groups attached. This compound is notable for its stereochemistry, which is defined by the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane precursor with a phenyl group and subsequent hydroxylation to introduce the diol functionality. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The phenyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanones, while reduction can produce cyclobutanols.

Scientific Research Applications

(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can also participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol: This compound is unique due to its specific stereochemistry and functional groups.

    (1R,2R,3S)-3-methyl-1-phenylcyclobutane-1,2-diol: A stereoisomer with different spatial arrangement of atoms.

    (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-dione: A similar compound with ketone groups instead of hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and other specialized applications.

Properties

CAS No.

844840-75-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol

InChI

InChI=1S/C11H14O2/c1-8-7-11(13,10(8)12)9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3/t8-,10+,11+/m1/s1

InChI Key

VURYVRMUUFYKIE-MIMYLULJSA-N

Isomeric SMILES

C[C@@H]1C[C@@]([C@H]1O)(C2=CC=CC=C2)O

Canonical SMILES

CC1CC(C1O)(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.